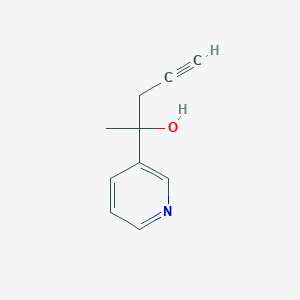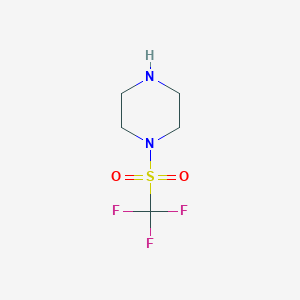
1-((Trifluoromethyl)sulfonyl)piperazine
Descripción general
Descripción
1-((Trifluoromethyl)sulfonyl)piperazine is a chemical compound with the molecular formula C5H9F3N2O2S . It has a molecular weight of 218.19700 .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of piperazine sulfonyl-bearing diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) were designed to improve the potency against wild-type and NNRTI-resistant strains by enhancing backbone-binding interactions .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a trifluoromethylsulfonyl group attached . The exact mass of the molecule is 218.03400 .Aplicaciones Científicas De Investigación
Cancer Research
- Breast Cancer Cell Proliferation Inhibition : Novel 1-benzhydryl-sulfonyl-piperazine derivatives, designed using a nucleophilic substitution reaction, demonstrated significant inhibitory activity on MDA-MB-231 breast cancer cell proliferation. This highlights the potential of these derivatives in cancer treatment (Kumar et al., 2007).
- Anticancer Evaluation of Piperazine Derivatives : Piperazine derivatives with a sulfonyl substituent have been evaluated for their anticancer activity. Compounds with a piperazine substituent showed promising results against various cancer cell lines (Turov, 2020).
Antibacterial Research
- Antibacterial Activities of Piperazine Derivatives : Novel piperazine derivatives were synthesized, exhibiting significant antibacterial activities against various strains. This includes the development of molecules like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine with notable antibacterial properties (Wu Qi, 2014).
- Development of New Antibacterial Agents : Piperazine sulfynol derivatives have been developed as new antibacterial contenders against superbugs like MRSA, demonstrating significant activity and potential for future drug development (Prasad et al., 2022).
Drug Discovery and Synthesis
- Enantioselective Synthesis for Drug Discovery : The synthesis of enantiomerically pure 2-phenyl-3-(trifluoromethyl)piperazines was achieved, providing key components for medicinal chemistry and drug discovery (Sánchez-Roselló et al., 2014).
- Synthesis of CF3-Containing Piperazines : A method for synthesizing trifluoromethylated piperazines was developed, showcasing its utility in the preparation of new compounds for pharmaceutical applications (Hirotaki et al., 2017).
Crystallography and Structural Analysis
- Crystal Structure Investigation : The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was analyzed, providing insights into the conformation and geometry of such compounds, which is crucial for understanding their biological activity (Naveen et al., 2007).
Propiedades
IUPAC Name |
1-(trifluoromethylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2S/c6-5(7,8)13(11,12)10-3-1-9-2-4-10/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYRUEFAAFGNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595619 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89245-14-7 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

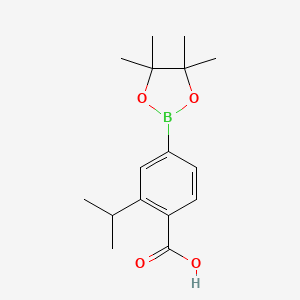
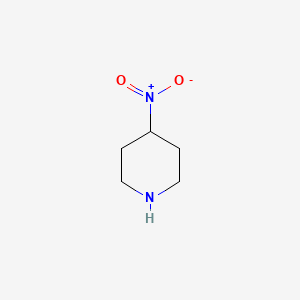
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B3164323.png)
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)

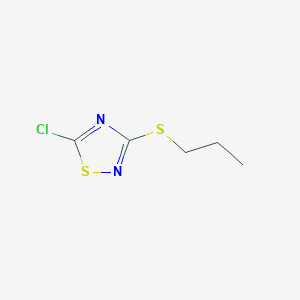
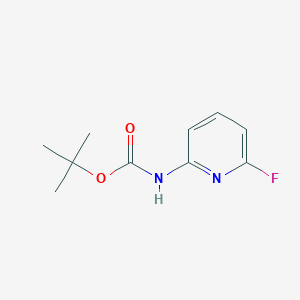

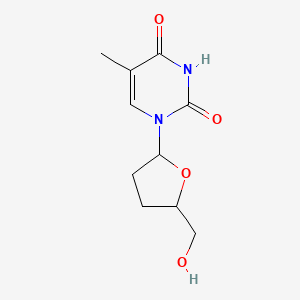
![Ethyl 4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzoate](/img/structure/B3164365.png)
![8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3164368.png)
![6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3164370.png)

